

Application Notes and Protocols: Total Synthesis and Purification of Enopeptin A

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Compound of Interest

Compound Name: Enopeptin A

Cat. No.: B8056020

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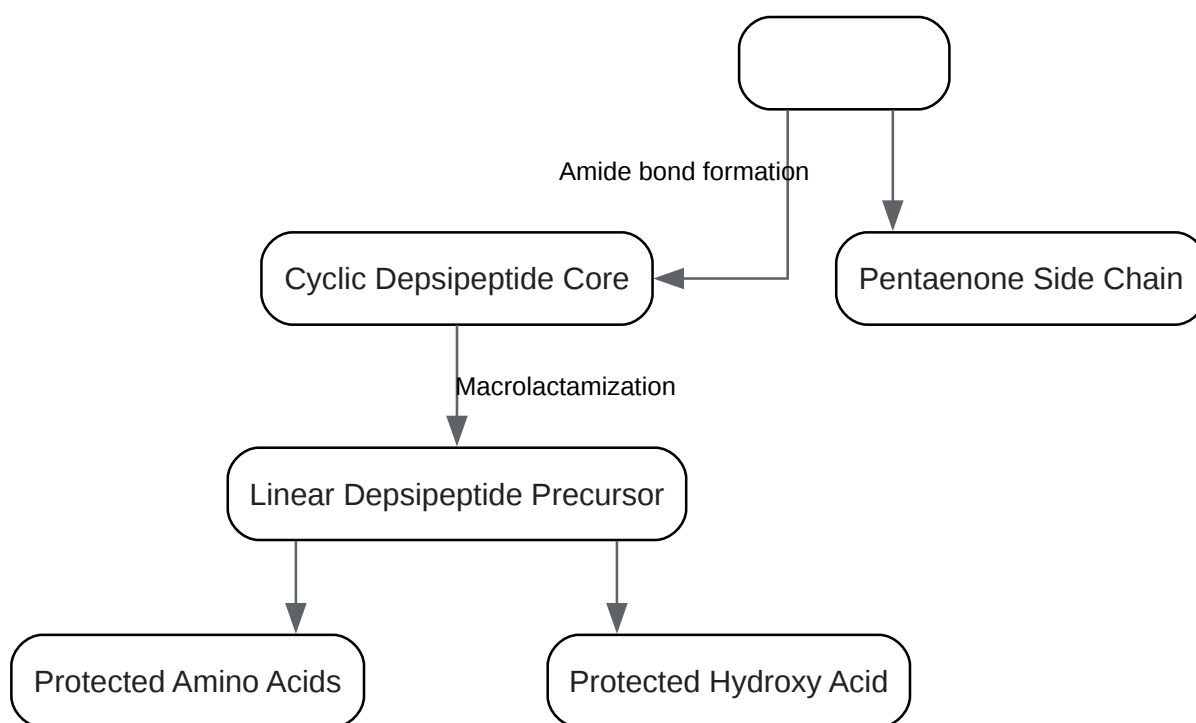
Introduction

Enopeptin A is a cyclic acyldepsipeptide (ADEP) antibiotic with potent antibacterial activity, particularly against Gram-positive bacteria. It functions through a novel mechanism of action, by dysregulating the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death. This unique mode of action makes **Enopeptin A** and its analogs promising candidates for the development of new antibiotics to combat drug-resistant pathogens.

These application notes provide a comprehensive overview of the total synthesis and purification of **Enopeptin A**, based on established methodologies for the synthesis of closely related acyldepsipeptides. The protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Retrosynthetic Analysis of Enopeptin A

The total synthesis of **Enopeptin A** can be approached through a convergent strategy, dissecting the molecule into two key fragments: the cyclic depsipeptide core and the N-terminal pentaenone fatty acid side chain.



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Caption: Retrosynthetic analysis of **Enopeptin A**.

Total Synthesis of Enopeptin A: A Proposed Protocol

While a dedicated total synthesis of **Enopeptin A** has not been published, the following protocol is based on the successful synthesis of structurally similar A54556 acyldepsipeptides. The synthesis involves the solid-phase synthesis of a linear depsipeptide precursor, followed by solution-phase macrolactamization, and final attachment of the pentaenone side chain.

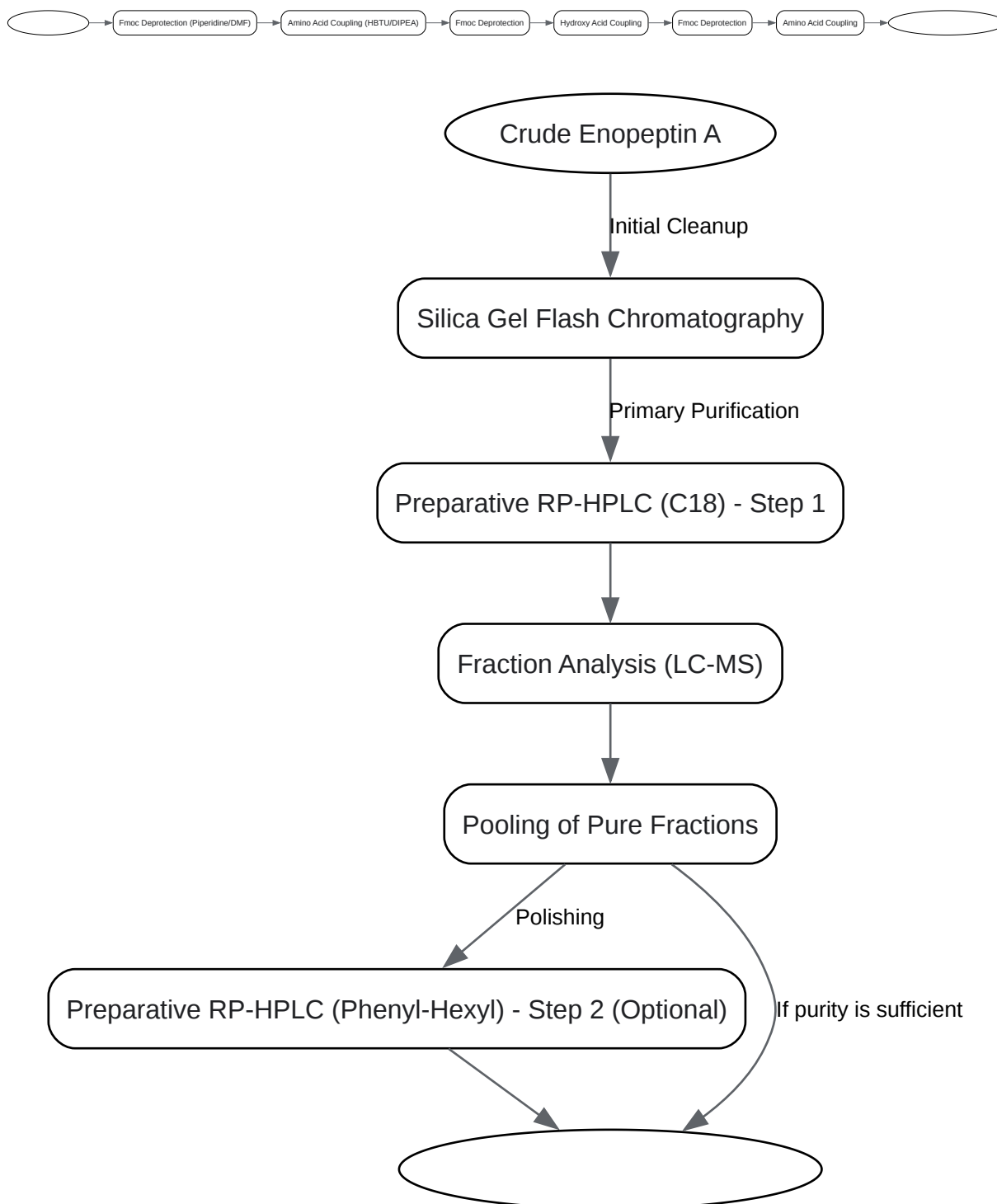
I. Synthesis of the Pentaenone Side Chain

The synthesis of the (2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenoic acid side chain can be achieved through iterative Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene system, followed by oxidation of a terminal alcohol to the carboxylic acid.

Step	Reaction	Key Reagents and Conditions	Expected Yield
1	Chain elongation (e.g., Wittig reaction)	Phosphonium ylide, aldehyde, base (e.g., n-BuLi)	70-85%
2	Iterative chain elongations	Repetition of step 1 to build the pentaene system	60-75% (over multiple steps)
3	Oxidation	PCC or Dess-Martin periodinane	80-90%
4	Saponification (if starting from an ester)	LiOH, THF/H ₂ O	>95%

II. Solid-Phase Synthesis of the Linear Depsipeptide Precursor

The linear depsipeptide is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc-based solid-phase peptide synthesis (SPPS).



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